molecular formula C19H20N2O3 B5753748 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone

1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone

Cat. No.: B5753748
M. Wt: 324.4 g/mol
InChI Key: FRUMFONMWVLIPE-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused with a benzylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(16-6-7-17-18(12-16)24-14-23-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUMFONMWVLIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole ring and the benzylpiperazine moiety. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then reacted with aryloxymethyloxiranes to produce the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of palladium-catalyzed C-N cross-coupling reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Research indicates that derivatives of 1,3-benzodioxol compounds possess significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria such as E. coli and S. aureus, with inhibition percentages ranging from 25% to 83.3% depending on the specific derivative tested . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Antiinflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. In experimental models, it has been effective in reducing edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent . The ability to inhibit inflammation could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of 1,3-benzodioxol derivatives on various cancer cell lines. For example, one study identified a derivative with an IC50 value of 0.99 μM against BT-474 breast cancer cells . This highlights the compound's potential as an anticancer agent and warrants further investigation into its mechanisms of action and efficacy.

Case Studies

Several case studies have documented the effects and applications of 1,3-benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone:

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy of synthesized derivatives.
    • Findings : Compounds exhibited varying degrees of activity against multiple bacterial strains, with some achieving over 80% inhibition .
  • Investigation into Antiinflammatory Effects :
    • Objective : Assess the anti-inflammatory potential in vivo.
    • Findings : Significant reduction in carrageenan-induced edema was observed with specific derivatives, indicating their therapeutic potential for inflammatory conditions .
  • Cytotoxicity Assessment :
    • Objective : Determine cytotoxic effects on cancer cell lines.
    • Findings : Notable cytotoxicity was reported against several cancer types, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . This makes it a promising candidate for further research in anticancer therapies.

Comparison with Similar Compounds

  • 1,3-Benzodioxol-5-yl(3-methoxyphenyl)methanone
  • 1,3-Benzodioxol-5-yl(4-benzylpiperidin-1-yl)methanone
  • 1-(3-(1,3-Benzodioxol-5-yl)acryloyl)-4-benzylpiperazine

Uniqueness: 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone stands out due to its unique combination of the benzodioxole ring and benzylpiperazine moiety, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells differentiates it from other similar compounds .

Biological Activity

1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C₁₇H₁₉N₃O₃
  • Molecular Weight: 285.3377 g/mol
  • IUPAC Name: 1-(4-benzylpiperazin-1-yl)-1,3-benzodioxole-5-carboxylic acid

Research indicates that this compound interacts with various neurotransmitter systems, primarily focusing on serotonin and dopamine receptors. Its structure allows it to act as a selective serotonin reuptake inhibitor (SSRI), which is significant in managing mood disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound exhibits affinity for the 5-HT receptor subtypes, influencing serotonin levels in the synaptic cleft.
  • Dopamine Receptor Interaction: It also shows some binding affinity towards dopamine receptors, which may contribute to its psychoactive effects.

Biological Activity

The biological activities of this compound have been evaluated through various studies, which are summarized in the following table:

Activity TypeDescriptionReference
Antidepressant EffectsDemonstrated efficacy in animal models for depression.
Neuroprotective EffectsExhibited protective effects against neurodegeneration.
Analgesic PropertiesShowed potential in reducing pain responses.
Anti-inflammatoryInhibition of pro-inflammatory cytokines observed.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Efficacy:
    A study published in Psychopharmacology demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in rodent models. The results indicated a dose-dependent response correlating with serotonin levels in the brain .
  • Neuroprotection:
    Research highlighted in Neuroscience Letters found that this compound provided neuroprotective effects against oxidative stress-induced cell death in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Analgesic Activity:
    Another investigation focused on its analgesic properties revealed that the compound effectively reduced nociceptive responses in mice subjected to formalin-induced pain models, indicating its potential as a pain management agent .

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